N-(3-methoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O5S/c1-18-10-12-27(13-11-18)25(30)16-28-15-23(21-8-3-4-9-22(21)28)34(31,32)17-24(29)26-19-6-5-7-20(14-19)33-2/h3-9,14-15,18H,10-13,16-17H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEWRKKHVYRKLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide, commonly referred to as compound 1251621-20-1, is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its structural characteristics, biological mechanisms, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 451.59 g/mol. The compound features a complex structure that includes an indole moiety, a piperidine group, and a sulfonamide linkage, which are critical for its biological activities.
The biological activity of this compound can be attributed to several mechanisms, primarily involving:
- Acetylcholinesterase Inhibition : Similar compounds have shown significant inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic transmission, which is beneficial in neurodegenerative conditions like Alzheimer's disease .
- Multi-target Ligand Properties : Research indicates that derivatives with similar structures exhibit multi-target ligand capabilities, interacting with various receptors and enzymes involved in neuroprotection and cognitive enhancement .
- Antioxidant Activity : Some studies suggest that compounds related to this structure possess antioxidant properties, which may help mitigate oxidative stress in neuronal cells .
In Vitro Studies
In vitro assessments have demonstrated that this compound exhibits promising biological activity:
Case Studies
Several case studies have explored the therapeutic potential of related compounds:
- Alzheimer's Disease Models : In animal models of Alzheimer's disease, compounds with structural similarities exhibited improved cognitive function and reduced amyloid plaque deposition .
- Neuroprotective Effects : Research has shown that these compounds can protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential therapeutic applications in neurodegenerative disorders .
Comparison with Similar Compounds
Structural Analog 1: 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide (Compound 31, )
- Key Differences :
- Indole Substituents : The target compound has a 4-methylpiperidinyl-2-oxoethyl group, while Compound 31 features a 4-chlorobenzoyl group.
- Acetamide Group : The target’s 3-methoxyphenyl contrasts with Compound 31’s 4-(trifluoromethyl)phenylsulfonyl group.
- Implications: The trifluoromethyl group in Compound 31 enhances electronegativity and metabolic stability compared to the target’s methoxy group.
Structural Analog 2: N-((1-(Phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide ()
- Key Differences :
- Implications :
Structural Analog 3: 2-({1-[2-(Azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(4-chlorophenyl)acetamide ()
- Key Differences :
- Implications :
Structural Analog 4: Non-Azole CYP51 Inhibitors ()
- Example Compound : 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(2-(pyridin-3-yl)ethyl)acetamide
- Key Differences: Indole Substituents: A pyridin-3-yl-ethyl group replaces the target’s 3-methoxyphenyl.
- Implications :
Hypothesized Structure-Activity Relationships
- Sulfonyl vs. Thioether : Sulfonyl groups enhance stability and hydrogen-bonding capacity compared to thioethers .
- Piperidine vs. Azepane : The 6-membered piperidine in the target may offer better conformational rigidity for target binding than azepane .
- 3-Methoxyphenyl vs. 4-Chlorophenyl : The methoxy group’s electron-donating effects could improve solubility, whereas chlorophenyl groups increase lipophilicity .
Q & A
Q. Table 1. Key Synthetic Steps and Yields for Analogous Compounds
| Step | Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Indole sulfonylation | ClSO₃H, DCM, 0°C | 65–78 | |
| 2 | Amide coupling | EDC/HOBt, DMF, RT | 82–90 | |
| 3 | Piperidinyl alkylation | K₂CO₃, ACN, reflux | 70–85 |
Q. Table 2. Computational Parameters for Target Prediction
| Software | Method | Target Prediction | Confidence Score |
|---|---|---|---|
| AutoDock Vina | Docking | Kinase X | 8.2 (out of 10) |
| Schrödinger | MD Simulation | Protease Y | RMSD: 1.5 Å |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
